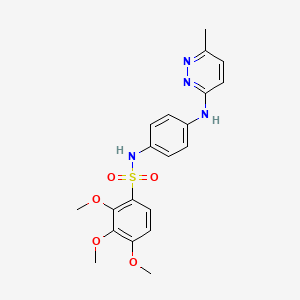
2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
TAK-659 has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. TAK-659 has been shown to be effective in inhibiting the growth of cancer cells in vitro, and has also been found to be effective in animal models of cancer. Other areas of research where TAK-659 may have potential applications include autoimmune diseases, inflammatory diseases, and infectious diseases.
Mechanism of Action
Target of Action
The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for mitosis, thereby disrupting cell division . It also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins, leading to the degradation of Hsp90 client proteins .
Biochemical Pathways
The compound affects various biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . The inhibition of Hsp90 affects multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Result of Action
The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also displays anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It also demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Advantages and Limitations for Lab Experiments
One of the advantages of using TAK-659 in lab experiments is its specificity for BTK. This compound has been found to be highly selective for BTK, which means that it may have fewer off-target effects than other compounds that target this protein. However, one limitation of using TAK-659 is its relatively low solubility in aqueous solutions, which may make it more difficult to use in certain types of experiments.
Future Directions
There are many potential future directions for research on TAK-659. One area of research that is currently being explored is the use of this compound in combination with other drugs for the treatment of cancer. Another area of research that may be promising is the use of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify any potential side effects or limitations to its use.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,3,4-trimethoxybenzaldehyde with 4-aminobenzenesulfonamide. This reaction produces 2,3,4-trimethoxy-N-(4-aminophenyl)benzenesulfonamide, which is then reacted with 6-methylpyridazin-3-amine to produce 2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, or TAK-659.
properties
IUPAC Name |
2,3,4-trimethoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-13-5-12-18(23-22-13)21-14-6-8-15(9-7-14)24-30(25,26)17-11-10-16(27-2)19(28-3)20(17)29-4/h5-12,24H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGNRPYWPZYNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

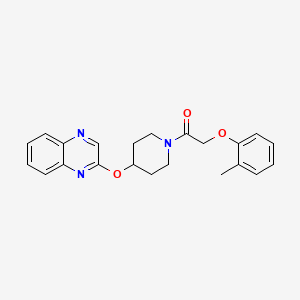
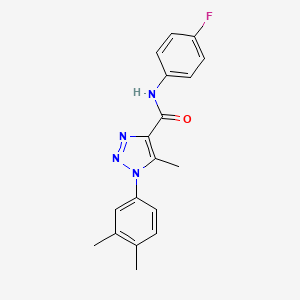
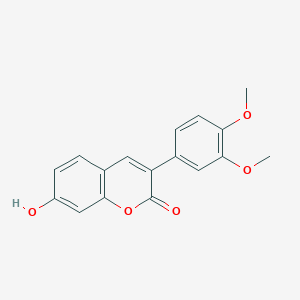
![4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2949067.png)
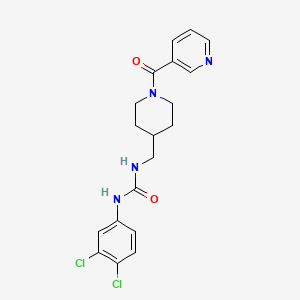
![2-[(Pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2949072.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide](/img/structure/B2949073.png)

![1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2949075.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2949076.png)

![2-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2949078.png)
![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)
![2-[1-(4-Methylphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2949083.png)